
2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of dichlorophenyl and trifluoroethoxy groups attached to an acetic acid moiety. Its unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 3,4-dichlorophenol with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound.
化学反应分析
Types of Reactions
2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: The presence of halogens in the compound allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
科学研究应用
2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
3,4-Dichlorophenylacetic acid: Another compound with dichlorophenyl groups, used in different chemical syntheses.
Uniqueness
2-(1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethoxy)acetic acid stands out due to its trifluoroethoxy group, which imparts unique chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable for applications requiring robust and versatile compounds.
属性
分子式 |
C10H7Cl2F3O3 |
|---|---|
分子量 |
303.06 g/mol |
IUPAC 名称 |
2-[1-(3,4-dichlorophenyl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C10H7Cl2F3O3/c11-6-2-1-5(3-7(6)12)9(10(13,14)15)18-4-8(16)17/h1-3,9H,4H2,(H,16,17) |
InChI 键 |
SDHZUCHJDTVHGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)OCC(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


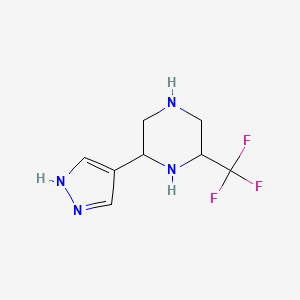
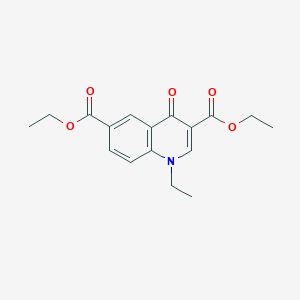
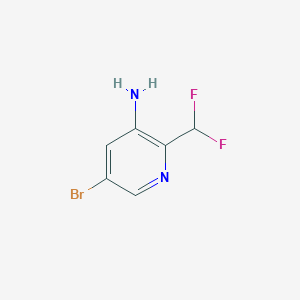

![3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13002201.png)

![Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B13002211.png)

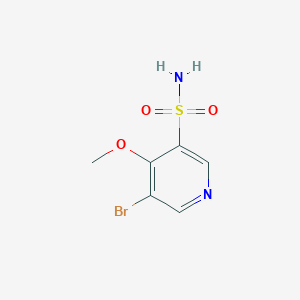
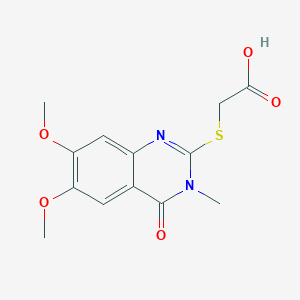
![4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13002235.png)
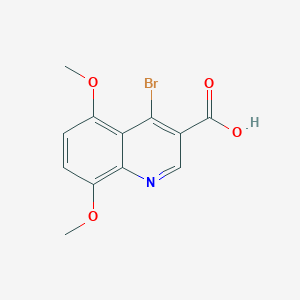

![tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13002245.png)
